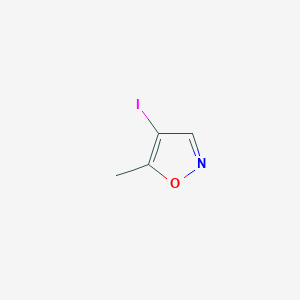

4-Iodo-5-methylisoxazole

説明

Significance of the Isoxazole (B147169) Ring System in Organic Chemistry and Medicinal Chemistry

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in both organic and medicinal chemistry. ajrconline.orgnih.govtaylorandfrancis.com Its prevalence stems from a combination of factors including its relative stability, the accessibility of various synthetic routes, and its capacity for a wide range of chemical transformations. ajrconline.orgnih.gov The isoxazole moiety is present in a number of natural products, such as ibotenic acid, and forms the structural basis for numerous pharmaceutical agents. ajrconline.orgvulcanchem.com

In medicinal chemistry, isoxazole derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties. ajrconline.orgnih.govrsc.org Marketed drugs such as the antibiotic cloxacillin, the anti-inflammatory agent valdecoxib (B1682126) (a COX-2 inhibitor), and the antipsychotic risperidone (B510) all feature the isoxazole core, highlighting its therapeutic importance. ajrconline.orgvulcanchem.com The isoxazole ring can act as a bioisostere for other functional groups, influencing the pharmacokinetic and pharmacodynamic properties of a molecule, such as improving metabolic stability or receptor binding affinity. rsc.org

Overview of Halogenated Isoxazoles in Synthetic Transformations

Halogenated organic compounds are indispensable intermediates in synthetic chemistry, primarily due to their ability to participate in a wide array of cross-coupling reactions. nih.gov Halogenated isoxazoles, in particular, serve as versatile building blocks for the construction of more complex, substituted isoxazole derivatives and other heterocyclic systems. nih.govresearchgate.net The introduction of a halogen atom, such as iodine or bromine, onto the isoxazole ring provides a reactive handle for forming new carbon-carbon and carbon-heteroatom bonds. researchgate.net

The position of the halogen on the isoxazole ring dictates its reactivity and the types of transformations it can undergo. For instance, the carbon-iodine bond is generally more reactive than carbon-bromine or carbon-chlorine bonds in palladium-catalyzed coupling reactions, allowing for selective functionalization. wikipedia.org The presence of a halogen atom can also influence the electronic properties of the isoxazole ring, which can be a key factor in its interaction with biological targets. vulcanchem.com

Specific Focus on 4-Iodo-5-methylisoxazole within Isoxazole Research

Within the class of halogenated isoxazoles, this compound has emerged as a particularly useful and frequently studied compound. guidechem.comgoogle.com It serves as a key intermediate in the synthesis of a variety of substituted isoxazoles, which are of interest in pharmaceutical and materials science research. guidechem.comlookchem.com The iodine atom at the 4-position is strategically placed for facile participation in numerous palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents at this position. researchgate.netnih.gov

The methyl group at the 5-position provides steric and electronic influence, which can affect the reactivity of the molecule and the properties of its derivatives. vulcanchem.com The straightforward synthesis of this compound and its reactivity profile make it a valuable tool for medicinal chemists and synthetic organic chemists seeking to create libraries of novel compounds for drug discovery and other applications. google.comnih.gov

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 7064-38-2 |

| Molecular Formula | C₄H₄INO |

| Molecular Weight | 208.99 g/mol |

| Physical Form | Solid |

| Storage Temperature | 2-8°C, protect from light |

| Purity | Typically ≥97% |

| InChI Key | NFLDXKDDDKVRSN-UHFFFAOYSA-N |

Synthesis of this compound

An efficient method for the synthesis of this compound involves the direct iodination of the commercially available starting material, 5-methylisoxazole (B1293550). google.com This reaction is typically carried out using an iodinating agent such as N-iodosuccinimide (NIS) in the presence of a strong organic acid, for example, trifluoroacetic acid. google.comnih.gov This approach offers high yield and purity, which is crucial for its application in the synthesis of pharmaceutical compounds. google.com

Another synthetic strategy involves the electrophilic cyclization of Z-2-alkyn-1-one O-methyl oximes using iodine monochloride (ICl). nih.gov This method provides a mild and selective route to 3,5-disubstituted-4-iodoisoxazoles. nih.gov

Chemical Reactivity and Synthetic Applications

The primary synthetic utility of this compound lies in its participation in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond at the 4-position is highly susceptible to oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle for various coupling reactions. nih.gov

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide. This compound readily participates in Suzuki-Miyaura reactions with a variety of aryl- and heteroarylboronic acids. researchgate.netnih.gov These reactions are typically catalyzed by a palladium complex, such as Pd(PPh₃)₂Cl₂, in the presence of a base. researchgate.net This allows for the synthesis of a diverse range of 4-aryl-5-methylisoxazoles. researchgate.netnih.gov The reaction generally proceeds with good to excellent yields, making it a reliable method for elaborating the isoxazole core. researchgate.net

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This compound is an excellent substrate for Sonogashira coupling reactions, reacting with various terminal alkynes in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. rsc.org This reaction provides access to 4-alkynyl-5-methylisoxazoles, which are valuable intermediates for the synthesis of more complex molecules. nih.govrsc.org Research has shown that the steric and electronic properties of the substituents on both the isoxazole and the alkyne can influence the efficiency of the coupling reaction. rsc.org

Heck Coupling

The Heck coupling reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. This compound can undergo Heck coupling with various alkenes to introduce a vinyl group at the 4-position of the isoxazole ring. researchgate.netnih.gov This reaction expands the synthetic utility of this compound, allowing for the creation of isoxazoles with conjugated systems. researchgate.net

Synthesis of Other Heterocyclic Compounds

Beyond its use in appending substituents to the isoxazole ring, this compound can also serve as a precursor for the synthesis of other heterocyclic systems. For example, isoxazoles can undergo reductive ring-opening to form enaminones, which can then be cyclized to form other heterocyclic structures such as pyridones. nih.gov This highlights the versatility of the isoxazole ring as a latent synthon for the construction of diverse molecular frameworks.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-iodo-5-methyl-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4INO/c1-3-4(5)2-6-7-3/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFLDXKDDDKVRSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00383683 | |

| Record name | 4-Iodo-5-methylisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7064-38-2 | |

| Record name | 4-Iodo-5-methylisoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7064-38-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Iodo-5-methylisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-iodo-5-methyl-1,2-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Chemical Transformations of 4 Iodo 5 Methylisoxazole

Transition-Metal-Catalyzed Cross-Coupling Reactions at the C4 Position

The C4-iodo functionality of 4-iodo-5-methylisoxazole serves as a key handle for the formation of new carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in constructing more complex molecules built upon the isoxazole (B147169) scaffold.

The Sonogashira reaction is a powerful method for forming carbon-carbon bonds between aryl or vinyl halides and terminal alkynes, employing a palladium catalyst and a copper co-catalyst. wikipedia.org In the context of this compound, this reaction provides a direct route to 4-alkynyl-5-methylisoxazoles.

Research has demonstrated the successful application of Pd-catalyzed Sonogashira cross-coupling reactions to 3,5-disubstituted-4-iodoisoxazoles, affording the corresponding C4-alkynylisoxazoles in high yields, with some reaching up to 98%. nih.govresearchgate.netrsc.org Studies have indicated that the steric hindrance of the substituent at the C3 position of the isoxazole ring has a more significant impact on the reaction's efficiency than the substituent at the C5 position. nih.govresearchgate.net Conversely, the electronic properties of the C3 substituent appear to have a negligible effect on the outcome of the coupling. nih.govresearchgate.net

Yamanaka and coworkers were among the first to report the Sonogashira cross-coupling of 3-substituted-4-iodo-5-methylisoxazoles with terminal alkynes, achieving good yields of the desired 4-alkynylisoxazole products. nih.gov More recent work by Guo and colleagues has shown that 4-iodoisoxazoles can be coupled with phenylacetylene using a Pd(PPh₃)₂Cl₂ catalyst, yielding the target product in 80% yield. nih.gov These reactions are typically carried out under mild conditions, which contributes to their broad applicability in the synthesis of complex molecules. wikipedia.org

| 4-Iodoisoxazole Substrate | Alkyne Coupling Partner | Catalyst System | Yield | Reference |

|---|---|---|---|---|

| 3-Substituted-4-iodo-5-methylisoxazole | Terminal Alkynes | Pd(PPh₃)Cl₂ / CuI | Up to 86% | nih.gov |

| 3-Trifluoromethyl-4-iodo-5-phenylisoxazole | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | 80% | nih.gov |

| General 3,5-disubstituted-4-iodoisoxazoles | Terminal Alkynes | Pd-based catalysts | Up to 98% | nih.govresearchgate.netrsc.org |

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (typically a boronic acid or ester) and an organohalide or triflate. yonedalabs.comlibretexts.org this compound is an excellent substrate for this reaction, allowing for the introduction of aryl, heteroaryl, or vinyl groups at the C4 position. myskinrecipes.com

The general mechanism of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organoboron species, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org The reactivity of the halide in the oxidative addition step typically follows the order I > Br > OTf >> Cl, making this compound a highly reactive electrophile for this transformation. yonedalabs.comtcichemicals.com The reaction is carried out in the presence of a base, which is crucial for the transmetalation step. yonedalabs.com

This reaction is widely used in medicinal chemistry to incorporate the isoxazole moiety into larger, more complex bioactive molecules. myskinrecipes.com The mild reaction conditions and tolerance of a wide variety of functional groups make it a highly valuable synthetic tool. tcichemicals.com

| Component | Description | Common Examples |

|---|---|---|

| Electrophile | Typically an aryl, vinyl, or alkyl halide or pseudohalide. | This compound, Aryl bromides, Vinyl triflates |

| Nucleophile | An organoboron compound. | Arylboronic acids, Vinylboronic esters, Potassium trifluoroborates |

| Catalyst | A palladium(0) source, often with a phosphine ligand. | Pd(PPh₃)₄, PdCl₂(dppf), Buchwald or PEPPSI catalysts |

| Base | Required for activation of the organoboron species. | Na₂CO₃, K₃PO₄, Cs₂CO₃, Et₃N |

| Solvent | Often a mixture of an organic solvent and water. | Toluene, Dioxane, THF, DMF |

The Stille reaction involves the palladium-catalyzed coupling of an organostannane (organotin) compound with an organohalide or pseudohalide. jk-sci.comorganic-chemistry.org This reaction offers a reliable method for creating carbon-carbon bonds and can be applied to this compound to introduce a variety of organic substituents at the C4 position.

The catalytic cycle of the Stille reaction is similar to other cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination. jk-sci.com A key advantage of the Stille coupling is the stability of the organostannane reagents to air and moisture, making them easy to handle. jk-sci.com Furthermore, the reaction conditions are compatible with a broad range of functional groups, including esters, ketones, and nitro groups. jk-sci.com However, a significant drawback is the toxicity of the organotin compounds and the difficulty in removing tin byproducts from the reaction mixture. organic-chemistry.org

The Heck reaction is a palladium-catalyzed process that forms a carbon-carbon bond between an aryl or vinyl halide and an alkene. organic-chemistry.orgyoutube.com this compound can serve as the halide component in this reaction, allowing for the vinylation of the C4 position. myskinrecipes.com

The reaction typically involves a Pd(0) catalyst, which undergoes oxidative addition with the this compound. libretexts.org The resulting palladium complex then coordinates to the alkene, followed by migratory insertion and subsequent β-hydride elimination to yield the substituted alkene product and regenerate the catalyst. youtube.comlibretexts.org A base is required to neutralize the hydrogen halide formed during the reaction. youtube.com The Heck reaction is particularly useful for creating substituted alkenes with high stereoselectivity. organic-chemistry.org

Silicon-based cross-coupling reactions, such as the Hiyama coupling, represent a more environmentally benign alternative to other cross-coupling methods due to the low toxicity and natural abundance of silicon. rsc.org These reactions involve the palladium-catalyzed coupling of organosilicon compounds with organohalides.

A synthetic strategy for preparing 3,4,5-trisubstituted isoxazoles utilizes a sequential [3+2] cycloaddition followed by a silicon-based cross-coupling reaction. nih.govillinois.edu In this approach, an isoxazolylsilanol, formed via cycloaddition, is coupled with an aryl iodide in the presence of a palladium catalyst. nih.govillinois.edu This methodology allows for the systematic variation of substituents at the C3, C4, and C5 positions of the isoxazole ring. nih.govillinois.edu The activation of the organosilicon reagent, often with a fluoride source, is a key step in the catalytic cycle. gelest.com

Nucleophilic Substitution Reactions

While transition-metal-catalyzed reactions dominate the functionalization of the C4 position, nucleophilic substitution reactions can also occur, although they are less common for aryl iodides unless the ring is sufficiently activated by electron-withdrawing groups. In the case of halogenated azoles, such as halogenoimidazoles, nucleophilic substitution can be facilitated by N-protection of the ring. rsc.org For instance, N-protected 2,4,5-tribromoimidazole reacts with various sulfur and oxygen nucleophiles, leading to the displacement of the bromine atom at the 2-position. rsc.org While not directly involving this compound, these findings suggest that under specific conditions, particularly with strong nucleophiles or with activation of the isoxazole ring, direct displacement of the iodine atom could be a potential, albeit less explored, reaction pathway.

Regioselective Reactions of the Methyl Group at C5

The methyl group at the C5 position of the isoxazole ring, while generally less reactive than other functional groups, can undergo specific chemical transformations under appropriate conditions. These reactions are often regioselective, targeting the protons of the methyl group.

Hydrogen-deuterium (H-D) exchange is a chemical reaction where a hydrogen atom is replaced by a deuterium atom. wikipedia.org This process is a powerful tool for investigating the reactivity and electronic environment of specific protons within a molecule. nih.govresearchgate.net In the context of 5-methylisoxazole (B1293550) derivatives, H-D exchange studies can provide insights into the acidity of the methyl protons and the stability of the corresponding carbanion intermediate.

The exchange rate is influenced by factors such as pH, temperature, and the presence of catalysts. nih.gov For the C5-methyl group, the exchange is thought to proceed through a base-catalyzed mechanism, where a base abstracts a proton from the methyl group to form a transient carbanion. This carbanion then reacts with a deuterium source, such as D₂O, to incorporate a deuterium atom.

The activation energy for this process provides a quantitative measure of the energy barrier that must be overcome for the exchange to occur. A lower activation energy indicates a more facile exchange process and, consequently, a more acidic nature of the methyl protons. While specific activation energies for H-D exchange at the C5-methyl group of this compound are not detailed in the provided search results, the principles of H-D exchange in similar heterocyclic systems suggest that the electron-withdrawing nature of the isoxazole ring can influence the acidity of these protons. nih.govwhiterose.ac.uknih.gov

The acidity of the C5-methyl protons, while weak, can be exploited for alkylation reactions in the presence of a strong base. This regioselective functionalization allows for the introduction of various alkyl groups at the C5-methyl position. nih.gov The reaction typically involves the deprotonation of the methyl group by a strong base, such as an organolithium reagent (e.g., n-butyllithium), to generate a lithiated intermediate. This nucleophilic species can then react with an alkyl halide to form a new carbon-carbon bond.

The general scheme for this reaction is as follows:

Deprotonation: this compound + Strong Base → 4-Iodo-5-(lithiomethyl)isoxazole

Alkylation: 4-Iodo-5-(lithiomethyl)isoxazole + R-X → 4-Iodo-5-(alkylmethyl)isoxazole + LiX

The success of this reaction depends on the careful choice of the base and reaction conditions to achieve selective deprotonation of the C5-methyl group without promoting other unwanted reactions, such as attack at the isoxazole ring or reaction with the iodine substituent.

The lithiated intermediate generated from the deprotonation of the C5-methyl group is a versatile nucleophile that can react with a wide range of electrophiles. This allows for the introduction of various functional groups at this position.

Reaction with Carbon Dioxide: The reaction of the lithiated species with carbon dioxide, followed by an acidic workup, leads to the formation of a carboxylic acid derivative, specifically 2-(4-iodo-5-isoxazolyl)acetic acid.

Reaction with Carbonyl Compounds: Aldehydes and ketones react with the lithiated intermediate to form secondary and tertiary alcohols, respectively, after protonation.

Reaction with Schiff Bases: The addition to the carbon-nitrogen double bond of a Schiff base (imine) results in the formation of an amino derivative.

Reaction with Nitriles: Nitriles can be attacked by the nucleophilic carbon to form, after hydrolysis, a ketone.

Reaction with Nitrites and Nitroso Compounds: These electrophiles can be used to introduce nitrogen-containing functionalities.

These reactions significantly expand the synthetic utility of this compound, providing pathways to a diverse array of functionalized derivatives.

Other Derivatization Reactions

A significant derivatization of the isoxazole core involves the conversion of substituents at the C4 position into carboxylic acids and their corresponding esters. In the case of this compound, this transformation typically involves the replacement of the iodine atom with a carboxyl group. This can be achieved through various synthetic routes, often involving an organometallic intermediate.

One common method is the carboxylation of a Grignard or organolithium reagent derived from this compound. This involves reacting the organometallic intermediate with carbon dioxide, followed by an acidic workup, to yield 5-methylisoxazole-4-carboxylic acid. chemicalbook.com This carboxylic acid is a valuable intermediate in the synthesis of various biologically active compounds, including the antirheumatic drug Leflunomide. researchgate.netvandvpharma.com

The resulting 5-methylisoxazole-4-carboxylic acid can be further converted to its corresponding esters through Fischer esterification. masterorganicchemistry.com This acid-catalyzed reaction with an alcohol (R'-OH) yields the ester and water. masterorganicchemistry.com The general reaction is:

5-Methylisoxazole-4-carboxylic acid + R'-OH (in the presence of an acid catalyst) ⇌ 5-Methylisoxazole-4-carboxylate ester + H₂O

The synthesis of ethyl 5-methylisoxazole-4-carboxylate is a key step in some synthetic pathways. google.comgoogle.com This ester can then be hydrolyzed to the carboxylic acid. chemicalbook.com For example, heating crude ethyl 5-methylisoxazole-4-carboxylate with a 60% sulfuric acid solution at 85°C leads to the formation of 5-methylisoxazole-4-carboxylic acid. chemicalbook.com

The following table summarizes the key reactants and products in these transformations:

| Reactant | Reagent(s) | Product |

| This compound | 1. Mg or n-BuLi2. CO₂3. H₃O⁺ | 5-Methylisoxazole-4-carboxylic acid |

| 5-Methylisoxazole-4-carboxylic acid | R'-OH, H⁺ | 5-Methylisoxazole-4-carboxylate ester |

| Ethyl 5-methylisoxazole-4-carboxylate | H₂SO₄, H₂O, heat | 5-Methylisoxazole-4-carboxylic acid chemicalbook.com |

These derivatization reactions are fundamental in modifying the properties of the isoxazole core and are crucial for the development of new compounds with potential applications in medicinal chemistry and materials science. mdpi.combeilstein-journals.org

Condensation Reactions with Amines

Condensation reactions, which involve the joining of two molecules with the elimination of a small molecule like water, typically require the presence of a carbonyl group (an aldehyde or a ketone). This compound, in its native structure, lacks such a functional group and therefore does not directly undergo condensation reactions with amines.

However, it is important to note that derivatives of isoxazole containing a carbonyl group, such as 4-iodo-3-methylisoxazole-5-carbaldehyde, are known to participate in such reactions. For these related compounds, the aldehyde functional group can react with primary or secondary amines to form an imine or enamine, respectively, which is a key step in various synthetic pathways.

Addition Reactions

Similar to condensation reactions, nucleophilic addition reactions are characteristic of compounds containing an electrophilic center, most commonly a carbonyl group or a polarized double bond. This compound does not possess these features, and thus, direct nucleophilic addition of amines to the isoxazole ring is not a feasible reaction pathway.

Instead of addition, the primary mode of reaction for this compound with nucleophiles involves the substitution of the iodine atom. This is particularly evident in palladium-catalyzed cross-coupling reactions, where various nucleophiles can be introduced at the 4-position of the isoxazole ring.

One of the most significant reactions of this type is the Sonogashira cross-coupling reaction. This reaction allows for the formation of a carbon-carbon bond between the isoxazole ring and a terminal alkyne. Research has shown that 3,5-disubstituted-4-iodoisoxazoles can be successfully coupled with terminal alkynes in the presence of a palladium catalyst, such as Pd(acac)₂/PPh₃, to produce 4-alkynylisoxazoles in high yields nih.gov. The efficiency of this reaction can be influenced by the nature of the substituents at the 3 and 5 positions of the isoxazole ring, with steric effects playing a notable role nih.gov.

The following table summarizes representative examples of Sonogashira coupling reactions with 4-iodoisoxazole derivatives.

Table 1: Examples of Sonogashira Cross-Coupling Reactions of 4-Iodoisoxazoles

| 4-Iodoisoxazole Derivative | Alkyne Coupling Partner | Catalyst System | Product | Yield (%) |

|---|---|---|---|---|

| 3-(tert-butyl)-4-iodo-5-phenylisoxazole | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | 3-(tert-butyl)-5-phenyl-4-(phenylethynyl)isoxazole | 30 |

| 3,5-diphenyl-4-iodoisoxazole | Phenylacetylene | Pd(acac)₂ / PPh₃ / CuI | 3,5-diphenyl-4-(phenylethynyl)isoxazole | 97 |

| 4-iodo-3-methyl-5-phenylisoxazole | 1-hexyne | Pd(acac)₂ / PPh₃ / CuI | 3-methyl-5-phenyl-4-(hex-1-yn-1-yl)isoxazole | 95 |

Spectroscopic and Computational Studies of 4 Iodo 5 Methylisoxazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for elucidating the structure of organic compounds by providing information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon (¹³C). While detailed experimental spectra for 4-Iodo-5-methylisoxazole are not extensively published, the expected signals can be predicted based on its structure.

For ¹H NMR, two distinct signals would be anticipated:

A singlet corresponding to the proton at the C3 position of the isoxazole (B147169) ring.

A singlet for the three protons of the methyl group at the C5 position.

For ¹³C NMR, four signals would be expected, corresponding to the four carbon atoms in the molecule: the C3, C4, and C5 atoms of the isoxazole ring, and the carbon of the methyl group. The chemical shifts would be influenced by the electronegativity of the adjacent oxygen, nitrogen, and iodine atoms. The use of two-dimensional NMR techniques, such as HSQC and HMBC, would allow for the definitive assignment of these proton and carbon signals.

Mass Spectrometry for Molecular Confirmation

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby confirming the molecular weight of a compound and providing insights into its structure through fragmentation patterns. The molecular formula for this compound is C₄H₄INO, with a monoisotopic mass of approximately 208.93 Da.

In a mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z corresponding to this mass. Fragmentation of the molecular ion is expected to occur through the loss of stable fragments. Common fragmentation pathways could include the cleavage of the C-I bond, leading to a fragment corresponding to the 5-methylisoxazole (B1293550) cation, or the loss of the methyl radical. Predicted m/z values for various adducts of this compound are commonly calculated to aid in identification. uni.lu

| Adduct | Predicted m/z |

| [M]⁺ | 208.93321 |

| [M+H]⁺ | 209.94104 |

| [M+Na]⁺ | 231.92298 |

| [M+K]⁺ | 247.89692 |

| [M-H]⁻ | 207.92648 |

Table 1: Predicted m/z values for common adducts of this compound. Data sourced from PubChem. uni.lu

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrations of its chemical bonds. This technique is used to identify the functional groups present in a compound. While a specific experimental spectrum for this compound is not detailed in the searched literature, the characteristic absorption bands can be predicted based on its structure.

| Functional Group | Bond | Characteristic Absorption Range (cm⁻¹) |

| Isoxazole Ring | C=N Stretch | 1650-1590 |

| Isoxazole Ring | C=C Stretch | 1600-1475 |

| Isoxazole Ring | N-O Stretch | 1420-1330 |

| Isoxazole Ring | C-O Stretch | 1250-1020 |

| Methyl Group | C-H Stretch | 2960-2850 |

| Haloalkane | C-I Stretch | 600-500 |

Table 2: Predicted characteristic IR absorption bands for this compound.

The spectrum would be characterized by stretching and bending vibrations of the isoxazole ring and the methyl group. Key absorptions would include the C=N stretching vibration, C-H stretching from the methyl group, and a low-frequency absorption corresponding to the C-I bond.

X-ray Crystallography for Solid-State Structure Analysis

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive information on bond lengths, bond angles, and intermolecular interactions.

A crystallographic analysis of this compound would reveal the planarity of the isoxazole ring and the specific geometric parameters of the molecule in the solid state. Key parameters of interest would include the C4-I bond length, the N-O bond distance, and the angles within the five-membered ring. Furthermore, this analysis would elucidate how the molecules pack in the crystal lattice and identify any significant intermolecular interactions, such as halogen bonding involving the iodine atom. While this technique is invaluable for solid-state characterization, a specific crystal structure determination for this compound has not been identified in the surveyed literature.

Computational Chemistry and Molecular Modeling

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.govirjweb.com For isoxazole derivatives, DFT calculations are employed to predict a variety of properties, including optimized molecular geometries, vibrational frequencies (for comparison with IR spectra), and NMR chemical shifts. researchgate.netindexacademicdocs.org

DFT studies can provide insights into the electronic properties of this compound, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy gap between HOMO and LUMO is a key indicator of the molecule's chemical reactivity and kinetic stability. cuny.edu Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution and identify regions susceptible to electrophilic or nucleophilic attack. While DFT is a common tool for studying isoxazoles, specific studies focusing on this compound were not found in the literature search. nih.govresearchgate.net

Quantum chemical calculations are essential for evaluating the stability of reactive intermediates, such as carbanions. For this compound, a carbanion could theoretically be formed by the deprotonation of the methyl group at the C5 position.

Molecular Docking Studies for Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely employed in drug design to understand and predict the interaction between a ligand and its target receptor at the atomic level. scienceopen.comresearchgate.net This method helps identify key binding interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that are crucial for the ligand's biological activity. ajgreenchem.com

In the context of isoxazole derivatives, molecular docking studies have been instrumental in elucidating their binding modes with various biological targets. For instance, isoxazole-carboxamide derivatives were evaluated as inhibitors of cyclooxygenase (COX) enzymes. Docking simulations revealed that a 5-methyl-isoxazole ring could be pushed toward a secondary binding pocket in the COX-2 enzyme, facilitated by substitutions on adjacent phenyl rings, leading to ideal binding interactions. nih.gov Similarly, quinoxaline-isoxazole-piperazine conjugates have been docked into the epidermal growth factor receptor (EGFR) to understand their binding interactions and rationalize their anticancer activity. nih.gov Docking studies have also been used to explore the interactions of isoxazole derivatives with microbial targets, such as fungal and bacterial proteins, to explain their antimicrobial activities. nih.govmdpi.com

These computational models provide insights that can guide the synthesis of more potent and selective derivatives. The binding affinity, often expressed as a docking score, and the specific amino acid residues involved in the interaction are key outputs of these studies. scielo.org.mx

| Isoxazole Derivative Class | Target Receptor | Key Interacting Residues | Binding Score (kcal/mol) | Reference |

|---|---|---|---|---|

| Isoxazole-Carboxamides | COX-2 Enzyme | Not Specified | Not Specified | nih.gov |

| Quinoxaline-isoxazole-piperazine conjugates | EGFR Tyrosine Kinase | Not Specified | Not Specified | nih.gov |

| Thymidine-isoxazole derivatives | FimH of E. coli (4XO8) | Tyr48, Tyr137, Asp140, Gln133 | Not Specified | scielo.org.mx |

| Imidazolo-Triazole Derivatives | HDAC 2 (4LXZ) | Not Specified | -8.7 | ajchem-a.com |

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. mdpi.com In drug discovery, MD simulations are frequently employed to assess the stability of ligand-protein complexes predicted by molecular docking. ajgreenchem.comnih.gov By simulating the complex in a dynamic environment that mimics physiological conditions, researchers can verify the stability of the binding pose and analyze the conformational changes in both the ligand and the protein. mdpi.comajchem-a.com

Key parameters analyzed during MD simulations include the Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and Radius of Gyration (Rg). mdpi.comnih.gov

RMSD measures the average distance between the atoms of the protein backbone in the simulated structure compared to a reference structure over time. A stable RMSD value suggests that the protein-ligand complex has reached equilibrium and is stable. ajgreenchem.comnih.gov

RMSF analyzes the fluctuation of individual amino acid residues, providing insights into the flexibility of different parts of the protein upon ligand binding. ajgreenchem.com

For isoxazole derivatives, MD simulations have been used to confirm the stability of their binding to targets like the Farnesoid X receptor (FXR) and carbonic anhydrase. mdpi.comnih.gov Studies on various heterocyclic compounds have shown that stable complexes typically exhibit RMSD values below 2.5-3.0 Å. ajgreenchem.comnih.gov These simulations provide a deeper understanding of the dynamic behavior of the receptor-ligand interaction, which is crucial for validating potential drug candidates. mdpi.com

| System | Simulation Length (ns) | Average RMSD (nm) | Average Rg (nm) | Reference |

|---|---|---|---|---|

| FXR-GW4064 (isoxazole agonist) | 100 | 0.200 | 1.788 | mdpi.com |

| FXR-cilofexor | 100 | 0.187 | 1.798 | mdpi.com |

| 4-heteroarylidenamino-4,5-dihydro-1H-1,2,4-triazol-5-one derivative complex | Not Specified | <2.5 Å | 20.2 - 22.5 Å | nih.gov |

Alchemical Relative Binding Free Energy Calculations

Alchemical free energy calculations represent a rigorous, physics-based computational method to predict the binding affinities of ligands to a receptor. nih.govnih.gov These methods are particularly valuable in lead optimization, where the goal is to assess how small, sequential chemical modifications to a lead compound affect its binding potency. nih.gov The two main algorithms used are Free Energy Perturbation (FEP) and Thermodynamic Integration (TI). nih.gov

The core principle involves a thermodynamic cycle where the free energy change of alchemically "mutating" one ligand into another is calculated in two different environments: in the binding site of the protein and in aqueous solution. nih.gov Since free energy is a state function, the difference between these two calculated energies corresponds to the relative binding free energy (RBFE) between the two ligands. nih.gov This in silico process, while not experimentally feasible, provides quantitative predictions of binding affinity changes. nih.gov

Accurate alchemical calculations require robust sampling of all relevant molecular conformations and precise force fields to describe the atomic interactions. nih.govsquarespace.com While computationally intensive, these methods are more accurate than simpler scoring functions used in molecular docking because they inherently account for entropy and solvent effects. nih.gov The application of these methods allows for the comparison of binding affinities across different chemical structures and even different targets, aiding in the design of compounds with improved potency and selectivity. nih.gov

Other Spectroscopic Techniques

Surface-Enhanced Raman Scattering (SERS) Investigations

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive vibrational spectroscopy technique that allows for the detection of molecules at very low concentrations, sometimes even at the single-molecule level. researchgate.net The technique relies on the enhancement of the Raman scattering signal from molecules adsorbed onto or very near the surface of plasmonic nanostructures, typically made of gold or silver. youtube.com

The enhancement mechanism is attributed to two main effects: an electromagnetic mechanism (EM) and a chemical or charge-transfer (CT) mechanism. researchgate.net The EM effect arises from the amplification of the local electromagnetic field due to surface plasmon resonance of the metal nanostructures. rsc.org The CT mechanism involves a resonant charge transfer between the molecule and the metal surface, which can selectively enhance certain vibrational modes, sometimes leading to the appearance of peaks that are forbidden or weak in the normal Raman spectrum. researchgate.netrsc.org

For aromatic molecules like isoxazole derivatives, SERS can provide detailed structural information. Studies on related molecules like 4-aminobenzenethiol have shown that the SERS spectrum can be highly dependent on factors such as the excitation wavelength and the chemical environment, which can influence the charge-transfer process. rsc.orgrsc.org Spectroscopic analysis of a derivative containing a 5-methylisoxazole moiety has been performed using SERS, demonstrating the applicability of this technique for detailed structural characterization of this class of compounds. researchgate.net

Cyclic Voltammetry

Cyclic voltammetry (CV) is an electrochemical technique used to study the redox (reduction-oxidation) properties of a substance in solution. edaq.com It involves measuring the current that develops in an electrochemical cell as the potential is varied. The resulting plot of current versus potential is known as a cyclic voltammogram.

The experiment provides information about the oxidation and reduction potentials of a molecule, which are related to the energies of its HOMO and LUMO levels, respectively. The technique can also reveal the stability of the redox species and the reversibility of the electron transfer processes.

For a compound like this compound, CV could be used to determine its propensity to be oxidized or reduced. This information is valuable for understanding its electronic characteristics and potential involvement in electron-transfer reactions. The experimental setup requires the analyte to be dissolved in a suitable solvent containing a supporting electrolyte, which is a salt that is electrochemically inert in the potential range of interest. edaq.com Common electrolytes for organic solvents include tetraalkylammonium salts like tetra-n-butylammonium perchlorate. edaq.com While specific CV data for this compound is not detailed, the technique is a standard method for characterizing the electrochemical behavior of novel organic compounds. researchgate.net

UV-Vis Spectroscopy

Studies on various substituted isoxazoles provide a basis for estimating the spectral properties of this compound. For instance, a range of (E)-4-benzylidene-3-propylisoxazol-5(4H)-one derivatives have been synthesized and their UV-Vis spectra recorded in methanol. nih.govacs.org These compounds, while structurally different, demonstrate how substitution on the isoxazole moiety affects the absorption maxima. The observed λmax for these derivatives generally fall in the range of 376 to 407 nm, indicating that extended conjugation significantly shifts the absorption into the near-visible region. nih.govacs.org

For simpler isoxazole systems without such extensive conjugation, the absorption would be expected at shorter wavelengths. Theoretical studies using Time-Dependent Density Functional Theory (TD-DFT) have been employed to calculate the electronic absorption spectra of isoxazole derivatives, showing good correlation with experimental data and helping to elucidate the nature of the electronic transitions. researchgate.networldscientific.com Such computational approaches could provide a reliable prediction of the UV-Vis spectrum of this compound.

The following table presents UV-Vis absorption data for a selection of substituted isoxazole derivatives from the literature, which can serve as a reference for predicting the spectral behavior of this compound.

| Compound | Solvent | λmax (nm) |

|---|---|---|

| (E)-3-Propyl-4-(thiophen-2-ylmethylene)isoxazol-5(4H)-one | Methanol | 376 |

| (E)-4-(2-Methoxybenzylidene)-3-propylisoxazol-5(4H)-one | Methanol | 386 |

| (E)-4-(3-Ethoxy-4-hydroxybenzylidene)-3-propylisoxazol-5(4H)-one | Methanol | 407 |

| (E)-4-(4-Ethoxybenzylidene)-3-propylisoxazol-5(4H)-one | Methanol | 382 |

| (E)-4-(4-(Benzyloxy)benzylidene)-3-propylisoxazol-5(4H)-one | Methanol | 380 |

Data sourced from literature on substituted isoxazole derivatives. nih.govacs.org

Rotational Spectroscopy and Internal Rotation Barriers

Rotational spectroscopy is a high-resolution technique that provides precise information about the molecular geometry and electronic structure of molecules in the gas phase. By analyzing the microwave spectrum, it is possible to determine the rotational constants (A, B, and C), which are inversely related to the principal moments of inertia of the molecule. From these constants, accurate bond lengths and angles can be derived.

Specific experimental rotational spectroscopy data for this compound were not found in the reviewed literature. However, the principles of this technique and data from related heterocyclic molecules can be used to predict the expected outcomes for this compound. The presence of a methyl group in this compound introduces the possibility of internal rotation about the C-C single bond connecting the methyl group to the isoxazole ring. This internal rotation can lead to a splitting of the rotational transitions in the microwave spectrum, and the analysis of this splitting allows for the determination of the barrier to internal rotation (V3).

The height of this barrier is influenced by the steric and electronic interactions between the methyl group and the adjacent parts of the molecule. For this compound, the barrier would be influenced by the presence of the neighboring iodine atom and the nitrogen atom in the isoxazole ring.

Computational quantum chemistry methods are a powerful tool for predicting rotational constants and internal rotation barriers. These calculations can guide experimental searches for the rotational spectrum of new molecules. The following table presents a hypothetical set of calculated rotational constants and the internal rotation barrier for this compound, based on what would be expected from such computational studies.

| Parameter | Predicted Value | Description |

|---|---|---|

| A (MHz) | - | Rotational constant about the a-principal axis |

| B (MHz) | - | Rotational constant about the b-principal axis |

| C (MHz) | - | Rotational constant about the c-principal axis |

| V3 (cm-1) | - | Barrier to internal rotation of the methyl group |

Note: The values in this table are placeholders to illustrate the type of data obtained from rotational spectroscopy and computational chemistry, as specific experimental or calculated data for this compound is not currently available in the literature.

The study of the rotational spectra of isotopologues of this compound (e.g., by substituting 13C or 15N) would allow for a precise determination of the molecular structure through Kraitchman's equations. This detailed structural information is invaluable for benchmarking quantum chemical calculations and understanding the electronic properties of the molecule.

Advanced Applications of 4 Iodo 5 Methylisoxazole As a Synthetic Building Block

Synthesis of Aryl Isoxazole (B147169) Derivatives

The presence of the iodine atom at the 4-position of the isoxazole ring makes 4-Iodo-5-methylisoxazole an ideal substrate for palladium-catalyzed cross-coupling reactions. These reactions, such as the Suzuki and Heck reactions, are fundamental for forming carbon-carbon bonds and are widely employed to synthesize aryl isoxazole derivatives. myskinrecipes.com In these processes, the iodine atom is substituted with an aryl group, effectively coupling the isoxazole core to various aromatic systems.

This methodology allows for the creation of a diverse library of 4-aryl-5-methylisoxazoles. The resulting 3,4,5-trisubstituted isoxazoles are highly decorated heterocyclic motifs that can be further functionalized. organic-chemistry.org The ability to introduce a wide range of aryl and heteroaryl groups at the 4-position is crucial for tuning the electronic and steric properties of the final molecule, which is a key strategy in drug design and materials science.

Preparation of Functionalized Isoxazoles with Potential Biological Activity

The isoxazole ring is a prominent scaffold in many biologically active compounds. google.comresearchgate.net this compound acts as a key intermediate in the synthesis of functionalized isoxazoles designed to exhibit specific biological effects. myskinrecipes.com The initial C-C bond formation via cross-coupling provides a diaryl-isoxazole core, which can be further modified. Subsequent chemical transformations on the newly introduced aryl ring or the existing methyl group can lead to a vast number of derivatives.

These functionalizations are critical for establishing structure-activity relationships (SAR) during the drug discovery process. By systematically altering the substituents, medicinal chemists can optimize a compound's potency, selectivity, and pharmacokinetic properties. The versatility of the this compound building block facilitates the exploration of this chemical space to identify molecules with potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties. organic-chemistry.org

Role in the Synthesis of Pharmacologically Active Molecules

The 5-methylisoxazole (B1293550) core, readily accessible through intermediates like this compound, is a privileged structure in medicinal chemistry, found in numerous approved drugs and clinical candidates. edu.krd Its role as a stable, versatile scaffold allows for the precise spatial arrangement of functional groups necessary for interaction with biological targets.

Heat Shock Protein 90 (Hsp90) Inhibitors: The 4,5-diarylisoxazole scaffold is a well-established framework for the design of potent Hsp90 inhibitors. nih.gov Hsp90 is a molecular chaperone crucial for the stability and function of many oncogenic proteins, making it a prime target for cancer therapy. nih.gov Synthetic routes starting with this compound enable the construction of these diaryl systems. For instance, VER-52296 (NVP-AUY922), a potent Hsp90 inhibitor, is based on a 4,5-diarylisoxazole core and has shown significant activity in cancer cell lines and xenograft models. nih.gov

Table 1: Examples of 4,5-Diarylisoxazole-based Hsp90 Inhibitors

| Compound | Hsp90 Binding Affinity (IC₅₀) | Cancer Cell Proliferation (GI₅₀) | Reference |

|---|

Cyclooxygenase-2 (COX-2) Inhibitors: Isoxazole derivatives have been extensively investigated as selective COX-2 inhibitors for the treatment of inflammation and pain. organic-chemistry.org The inflammatory enzyme COX-2 is overexpressed in various inflammatory conditions and cancers. mdpi.commdpi.com The synthesis of COX-2 inhibitors often involves the creation of diaryl heterocyclic structures where the isoxazole ring serves as the central scaffold. The use of this compound allows for the coupling of the isoxazole ring to specifically substituted phenylsulfonamide or phenylmethanesulfonyl moieties, which are known pharmacophores for COX-2 selectivity. researchgate.net

Adenosine Receptor Antagonists: The isoxazole moiety has been incorporated into novel structures designed as potent and selective antagonists for adenosine receptors, particularly the A₂A subtype. nih.gov A₂A receptor antagonists are being investigated for the treatment of neurodegenerative disorders like Parkinson's disease. manchester.ac.uk High-throughput screening has identified isoxazole-containing compounds as promising leads. The subsequent optimization, often involving synthetic routes that could utilize this compound, aims to improve potency and selectivity over other adenosine receptor subtypes like A₁. nih.gov

The isoxazole nucleus is a component of various compounds exhibiting antimicrobial and antifungal activity. organic-chemistry.orgedu.krd The synthesis of novel antimicrobial agents often leverages the isoxazole scaffold's ability to be readily functionalized. Starting from this compound, chemists can introduce diverse substituents that may enhance interaction with microbial targets or improve cell permeability. Research has demonstrated that certain isoxazole derivatives show activity against Gram-positive bacteria, such as Staphylococcus aureus, and various fungal species, including Candida albicans. nih.govmdpi.com

Table 2: Antimicrobial Activity of Selected Isoxazole Derivatives

| Organism | Activity Type | Compound Class | Reference |

|---|---|---|---|

| Staphylococcus aureus | Antibacterial | Isoxazole Derivatives | nih.gov |

| Candida albicans | Antifungal | Isoxazole Derivatives | edu.krdnih.gov |

Beyond Hsp90 inhibition, this compound is a valuable precursor for a broader range of potential antitumor agents. myskinrecipes.com The isoxazole scaffold is present in molecules designed to interfere with various aspects of cancer cell biology, including cell division and survival pathways. nih.gov The ability to construct complex 4-aryl-5-methylisoxazole derivatives allows for the development of compounds that target other critical cancer-related proteins. The structural diversity achievable from this single building block makes it a powerful tool in the search for new cancer chemotherapeutics. mdpi.com

Isoxazolylpenicillins, such as Cloxacillin and Oxacillin, are a class of β-lactamase-resistant antibiotics. A key structural feature of these drugs is the substituted isoxazole ring attached to the penicillin core via an amide linkage. The synthesis of these antibiotics requires the preparation of specific 3-aryl-5-methylisoxazole-4-carboxylic acids. google.com While direct synthesis from this compound is not the standard route, related halogenated isoxazole intermediates are employed in the construction of the necessary carboxylic acid side chains that are ultimately coupled with 6-aminopenicillanic acid to form the final antibiotic. google.comgoogle.com

Role in Penicillin Synthesis

While direct utilization of this compound in the synthesis of commercially available penicillins is not prominently documented, the isoxazole moiety is a cornerstone of a significant class of semi-synthetic penicillins. Isoxazolylpenicillins, such as oxacillin, cloxacillin, and dicloxacillin, are renowned for their resistance to the bacterial enzyme β-lactamase, which is responsible for inactivating many penicillin-type antibiotics.

The synthesis of these β-lactamase-resistant antibiotics involves the acylation of 6-aminopenicillanic acid (6-APA) with an appropriate isoxazole-containing acyl chloride. The isoxazole ring in these molecules plays a crucial role in their mechanism of action, sterically hindering the approach of the β-lactamase enzyme to the hydrolytically sensitive β-lactam ring.

The general synthetic approach towards such novel penicillins would likely involve the conversion of this compound into a carboxylic acid derivative, which can then be activated and coupled with 6-APA. The reactivity of the iodo-group offers a strategic advantage for creating a library of diverse penicillin analogues for antibacterial screening.

Development of Antinociceptive Agents

The isoxazole scaffold is a recognized pharmacophore in the design of compounds with analgesic or antinociceptive (pain-relieving) properties. nih.govresearchgate.netnih.gov Research into isoxazole derivatives has revealed their potential to modulate various biological targets involved in pain signaling pathways. For instance, certain isoxazole carboxamide derivatives have demonstrated significant analgesic activity in preclinical models, suggesting their potential as alternatives to existing pain medications. nih.govresearchgate.netnih.gov

While specific studies on the antinociceptive properties of this compound are not extensively reported, its structural features make it a promising candidate for the development of novel analgesic agents. The isoxazole ring can serve as a bioisosteric replacement for other aromatic systems in known analgesic compounds, potentially improving their pharmacological profile.

The presence of the iodine atom on the isoxazole ring is particularly advantageous for synthetic elaboration. Through metal-catalyzed cross-coupling reactions such as Suzuki, Stille, or Sonogashira couplings, a wide variety of aryl, heteroaryl, or alkyl groups can be introduced at the 4-position. This allows for the systematic exploration of the structure-activity relationship (SAR) to identify substituents that enhance the antinociceptive potency and selectivity of the resulting compounds. The 5-methyl group can also contribute to the binding affinity and selectivity of these derivatives for their biological targets.

The development of novel antinociceptive agents from this compound would involve its use as a key intermediate in multi-step synthetic sequences to generate a library of diverse isoxazole derivatives. These compounds would then be screened in various in vitro and in vivo pain models to identify lead candidates for further development.

Potential in Antiviral and Antifungal Research

The isoxazole nucleus is a recurring motif in a multitude of compounds exhibiting a broad spectrum of antimicrobial activities, including antiviral and antifungal properties. rsc.orgijpca.org This has spurred significant interest in the synthesis and biological evaluation of novel isoxazole derivatives as potential therapeutic agents against various viral and fungal infections.

In the realm of antiviral research, this compound serves as a valuable precursor for the synthesis of more complex molecules. A patent has described the synthesis of 4-iodo-3-methylisoxazole-5-formaldehyde, a closely related compound, which can be used to synthesize a series of aryl isoxazole derivatives through various chemical reactions. google.com Furthermore, studies have shown that 5-isoxazol-5-yl-2′-deoxyuridines, synthesized from 5-iodo-2′-deoxyuridine, exhibit antiviral activity against Herpes Simplex Virus (HSV) and several RNA viruses. nih.gov This highlights the potential of iodo-isoxazole scaffolds in the development of novel antiviral agents.

Regarding antifungal research, derivatives of 5-methylisoxazole have demonstrated notable activity. For instance, an isoindole derivative incorporating the 5-methyl-isoxazole moiety has been synthesized and shown to possess antifungal properties against several fungal species, including Chrysoporium tropicum, Fusarium oxysporum, Geotrichum candidum, and Trichophyton rubrum. mdpi.com

Table 1: Antifungal Activity of an Isoindole (5-methyl-isoxazole-3-yl) Derivative mdpi.com

| Fungal Species | Activity |

| Chrysoporium tropicum | Active |

| Fusarium oxysporum | Active |

| Geotrichum candidum | Active |

| Trichophyton rubrum | Active |

The versatility of this compound as a synthetic intermediate allows for the introduction of various functional groups, which can be tailored to enhance the antiviral or antifungal potency and selectivity of the resulting compounds.

Material Science Applications

The unique electronic and structural properties of the isoxazole ring have also led to its exploration in the field of material science. Derivatives of isoxazole are being investigated for their potential use in liquid crystals, solar cells, and high-energy materials.

Liquid Crystals

Liquid crystals are a state of matter that has properties between those of a conventional liquid and a solid crystal. The incorporation of heterocyclic rings, such as isoxazole, into the molecular structure of organic compounds can significantly influence their liquid crystalline properties. tandfonline.comresearchgate.netarkat-usa.org The isoxazole ring can introduce a dipole moment and alter the molecular geometry, which are critical factors in the formation and stability of various liquid crystal phases (mesophases). researchgate.netarkat-usa.org

Solar Cells

In the quest for more efficient and cost-effective solar energy conversion, researchers have explored the use of various organic and organometallic materials in photovoltaic devices. Iodo-substituted heterocyclic compounds have shown promise as components in dye-sensitized solar cells (DSSCs) and perovskite solar cells. The iodine atom can play a role in modifying the electronic properties of the molecule and in facilitating intermolecular interactions that are beneficial for charge transport.

While the direct application of this compound in solar cells has not been extensively reported, related iodo-heterocyclic compounds have been investigated. For example, the use of iodo-substituted indole fused heterocycles as sensitizers in DSSCs has been explored. researchgate.net The planarity and electron-rich nature of such systems are advantageous for efficient light harvesting and charge transfer. The development of novel sensitizer dyes for DSSCs often involves the strategic placement of electron-donating and electron-accepting groups connected by a π-conjugated spacer, and the isoxazole ring could potentially serve as a component in such systems.

High Energy Materials

High-energy materials are substances that store a large amount of chemical energy that can be released rapidly. The search for new energetic materials with improved performance and safety is an active area of research. Nitrogen-rich heterocyclic compounds are often investigated as potential candidates due to their high heats of formation and the generation of a large volume of gaseous products upon decomposition.

While isoxazole itself is not as nitrogen-rich as some other heterocycles like tetrazoles or triazoles, the incorporation of energetic functionalities (e.g., nitro groups) onto the isoxazole ring can lead to the development of new energetic materials. rsc.orgresearchgate.netnih.gov The thermal stability and detonation properties of such compounds are of primary interest. Although there is no specific information on this compound as a high-energy material, the isoxazole scaffold can be considered as a building block for the synthesis of more complex energetic compounds. The iodo-group could potentially be replaced with a nitro group or other energetic moieties to enhance the energetic properties of the molecule.

Polymers and Molecular Nanostructures

While direct polymerization of this compound is not a widely documented application, its role as a functionalized building block presents significant potential in materials science. The isoxazole moiety itself is of interest for the development of advanced materials due to its electronic and structural properties. The presence of the iodo group on the 4-position of the isoxazole ring is particularly advantageous for its incorporation into larger polymeric or nanostructural assemblies through well-established cross-coupling methodologies.

The carbon-iodine bond in this compound is susceptible to participation in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, which are fundamental to polymer synthesis. These reactions could be employed to synthesize polymers with pendant isoxazole rings, which may impart unique properties to the resulting material, such as altered solubility, thermal stability, or photophysical characteristics.

Potential Synthetic Routes to Isoxazole-Containing Polymers:

| Coupling Reaction | Reactant A | Reactant B | Resulting Linkage | Potential Polymer Application |

| Suzuki Coupling | This compound | Aryl or vinyl boronic acid/ester-functionalized monomer | Isoxazole-Aryl/Vinyl | Conjugated polymers for organic electronics |

| Sonogashira Coupling | This compound | Alkyne-functionalized monomer | Isoxazole-Alkyne | Thermally stable polymers, precursors to carbon-rich materials |

| Heck Coupling | This compound | Alkene-functionalized monomer | Isoxazole-Alkene | Polymers with tunable refractive indices |

| Stille Coupling | This compound | Organostannane-functionalized monomer | Isoxazole-Aryl/Vinyl | Specialty polymers with specific electronic properties |

In the realm of molecular nanostructures, this compound could serve as a key component in the construction of discrete, well-defined architectures such as dendrimers or molecular cages. The directional nature of the bonds to the isoxazole ring, combined with the reactivity of the iodo group, allows for precise control over the final three-dimensional structure. Such nanostructures are of interest for applications in drug delivery, catalysis, and molecular recognition.

Agrochemical Applications (Pesticides, Insecticides, Herbicides, Soil Fungicides)

The isoxazole ring is a recognized pharmacophore in the agrochemical industry, present in a number of commercially successful products. This compound serves as a valuable intermediate in the synthesis of novel agrochemicals due to its inherent stability and the reactivity of the iodo substituent. myskinrecipes.com This allows for the facile introduction of the 5-methylisoxazole moiety into a wide range of molecular scaffolds, enabling the exploration of new chemical space in the search for more effective and selective pesticides.

Herbicides: A prominent class of isoxazole-based herbicides are the inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). While not directly synthesized from this compound, the core isoxazole structure is critical for their activity. The versatility of this compound allows for its use in the synthesis of analogues and new derivatives of such herbicides through cross-coupling reactions, aiming to improve efficacy, crop selectivity, and environmental profile. A notable example of a commercial isoxazole herbicide is isoxaflutole.

Insecticides: Certain isoxazoline derivatives, which can be synthesized from isoxazole precursors, are potent insecticides. These compounds often act as modulators of insect GABA-gated chloride channels. The synthesis of novel isoxazoline-based insecticides can potentially start from functionalized isoxazoles like this compound, which can be elaborated into the desired isoxazoline structure.

Fungicides: The isoxazole scaffold has also been incorporated into molecules with fungicidal activity. Patents have been filed for isoxazole derivatives that show efficacy against a range of fungal plant pathogens. The ability to functionalize the 4-position of the 5-methylisoxazole ring via the iodo group is a key synthetic strategy in the development of new fungicidal compounds.

The following table summarizes the classes of agrochemicals that can be developed using isoxazole-based building blocks.

| Agrochemical Class | Mode of Action (Example) | Role of Isoxazole Moiety |

| Herbicides | Inhibition of HPPD | Essential part of the pharmacophore |

| Insecticides | Modulation of GABA-gated chloride channels | Core structural component |

| Fungicides | Various, including disruption of cell membrane integrity | Bioactive scaffold |

Chemsensing Applications

The field of chemical sensing has seen the emergence of isoxazole derivatives as versatile components in the design of chemosensors, particularly those based on fluorescence. These sensors are designed to detect the presence of specific ions or molecules through a measurable change in their optical properties. The isoxazole ring can act as a signaling unit or as a part of a larger conjugated system that is sensitive to its chemical environment.

Fluoride Anion Sensing: Researchers have developed fluorescent chemosensors for the fluoride anion based on pyrrole-isoxazole derivatives. The sensing mechanism relies on the interaction of the fluoride anion with the sensor molecule, leading to a change in its UV-vis absorption and fluorescence emission spectra. This interaction can involve hydrogen bonding or deprotonation of an N-H group on the sensor, which in turn perturbs the electronic structure of the isoxazole-containing fluorophore.

Metal Ion Sensing: Isoxazole derivatives have also been incorporated into larger molecular architectures, such as calix organic-chemistry.orgarenes, to create selective fluorescent sensors for metal ions. For example, pyrene-isoxazole-calix organic-chemistry.orgarene conjugates have been shown to be sensitive and selective for the detection of copper(II) ions. The binding of the copper ion to the sensor molecule leads to a quenching of the fluorescence emission. Similarly, other isoxazole-based sensors have been developed for the detection of zinc(II) and cadmium(II) ions.

The design of these chemosensors often involves the strategic placement of the isoxazole ring in conjugation with a fluorophore and a receptor unit that selectively binds the target analyte. This compound can serve as a valuable starting material for the synthesis of such sensors, where the iodo group can be used to attach the isoxazole unit to the rest of the sensor molecule via cross-coupling reactions.

Examples of Isoxazole-Based Chemosensors:

| Sensor Type | Target Analyte | Sensing Mechanism |

| Pyrrole-isoxazole derivative | Fluoride anion (F⁻) | Change in UV-vis absorption and fluorescence emission |

| Pyrene-isoxazole-calix organic-chemistry.orgarene | Copper(II) ion (Cu²⁺) | Fluorescence quenching |

| Anthracene-isoxazole-calix organic-chemistry.orgarene | Copper(II) ion (Cu²⁺) | Fluorescence quenching |

Future Directions and Research Perspectives

Exploration of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The development of efficient and environmentally benign methods for the synthesis of 4-iodo-5-methylisoxazole and its derivatives is a primary area of future research. Current synthetic strategies, while effective, often rely on traditional methods that may involve harsh reaction conditions or the use of hazardous reagents. Future investigations should focus on the principles of green chemistry to improve the sustainability of these processes.

Key research avenues include:

Catalyst-Free and Solvent-Free Reactions: Inspired by methodologies developed for other isoxazole (B147169) systems, research into catalyst-free and solvent-free reactions, potentially utilizing microwave or ultrasonic irradiation, could lead to significantly more environmentally friendly synthetic pathways. semnan.ac.irnih.gov The use of water as a solvent, where feasible, would further enhance the green credentials of these methods. niscpr.res.in

Flow Chemistry: The application of continuous flow chemistry could offer advantages in terms of safety, scalability, and process control for the synthesis of this compound, allowing for more efficient and reproducible production.

A comparative analysis of potential future synthetic routes is presented in Table 1.

| Synthetic Approach | Potential Advantages | Research Focus |

| Microwave/Ultrasound-Assisted Synthesis | Reduced reaction times, increased yields, energy efficiency. | Optimization of reaction parameters (temperature, time, power) for the specific synthesis of this compound. |

| One-Pot Multi-Component Reactions | Step economy, reduced waste, simplified purification. | Design of novel reaction cascades starting from readily available materials. |

| Flow Chemistry | Enhanced safety, scalability, precise process control, improved reproducibility. | Development of robust flow reactor setups and optimization of reaction conditions in a continuous system. |

| Aqueous Synthesis | Environmentally benign, reduced use of volatile organic compounds. | Exploration of water-tolerant catalysts and reaction conditions. |

Table 1: Future Synthetic Approaches for this compound

In-depth Mechanistic Investigations of Cross-Coupling Reactions

While this compound is known to participate in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions, a detailed mechanistic understanding of these transformations involving this specific substrate is currently limited. myskinrecipes.com Future research should aim to elucidate the intricate details of these reaction mechanisms to enable optimization and the development of more efficient catalytic systems.

Key areas for investigation include:

Kinetic Studies: Performing detailed kinetic analyses of Suzuki-Miyaura and Heck reactions with this compound will help to determine rate-limiting steps and the influence of various reaction parameters (catalyst, ligand, base, solvent) on reaction efficiency.

Identification of Intermediates: The use of advanced spectroscopic techniques (e.g., in-situ NMR, mass spectrometry) and computational modeling can aid in the identification and characterization of transient intermediates in the catalytic cycle.

Ligand Effects: A systematic study of the effect of different phosphine and N-heterocyclic carbene (NHC) ligands on the outcome of the cross-coupling reactions will be crucial for developing more active and selective catalyst systems.

A deeper understanding of the reaction mechanism will facilitate the rational design of improved catalytic protocols with lower catalyst loadings, milder reaction conditions, and broader substrate scope.

Advanced Computational Modeling for Rational Design of Derivatives

Computational chemistry and molecular modeling are powerful tools that can accelerate the discovery and optimization of novel this compound derivatives with desired properties. chemistryjournals.net The application of these in silico methods can significantly reduce the time and cost associated with traditional trial-and-error approaches to drug discovery and materials science.

Future research in this area should focus on:

Quantum Chemical Calculations: Employing Density Functional Theory (DFT) and other quantum chemical methods to study the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. researchgate.netrsc.orgrsc.org This can provide insights into their chemical behavior and guide the design of new molecules with specific electronic or optical properties.

Molecular Docking and Virtual Screening: Utilizing molecular docking simulations to predict the binding modes and affinities of this compound derivatives with specific biological targets, such as enzymes or receptors. This can aid in the identification of promising candidates for further experimental investigation as potential therapeutic agents.

ADMET Prediction: Employing computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel derivatives at an early stage of the design process, helping to prioritize compounds with favorable pharmacokinetic profiles.

The integration of computational modeling with synthetic chemistry will enable a more rational and efficient approach to the design and development of new functional molecules based on the this compound scaffold.

Targeted Synthesis of Derivatives for Specific Biological Targets

The isoxazole nucleus is a well-established pharmacophore present in numerous approved drugs. This compound serves as an excellent starting point for the synthesis of novel derivatives with potential therapeutic applications, particularly in the areas of oncology and virology.

Future research should be directed towards:

Kinase Inhibitors: The design and synthesis of this compound derivatives as inhibitors of specific protein kinases implicated in cancer progression. rsc.orgnih.govnih.gov The iodo-substituent provides a convenient handle for introducing diverse functionalities through cross-coupling reactions to target the ATP-binding site of kinases.

Antiviral Agents: The development of novel antiviral compounds by incorporating the this compound moiety into scaffolds known to interact with viral proteins. nih.govnih.govresearchgate.net For instance, targeting viral enzymes such as proteases or polymerases is a promising strategy. Research into their efficacy against viruses like influenza is a pertinent area of exploration. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies: Systematic SAR studies to understand how modifications to the this compound core influence biological activity. This knowledge is crucial for optimizing the potency and selectivity of lead compounds.

A summary of potential biological targets and the corresponding design strategies is provided in Table 2.

| Biological Target | Therapeutic Area | Design Strategy |

| Protein Kinases (e.g., EGFR, VEGFR) | Oncology | Synthesis of derivatives with functionalities that can interact with the kinase active site via Suzuki or Sonogashira coupling. |

| Viral Enzymes (e.g., Protease, Polymerase) | Virology | Incorporation of the isoxazole core into peptidomimetic or non-nucleoside inhibitor scaffolds. |

| G-Protein Coupled Receptors (GPCRs) | Various | Design of ligands with diverse substituents at the 4-position to explore interactions with different GPCR subtypes. |